1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound features a fluorinated benzothiazole moiety linked to a piperazine ring, which is further connected to a propanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been found to exhibit anti-inflammatory properties , suggesting that this compound may also target inflammatory pathways.
Mode of Action
Similar compounds have shown to inhibit cox-1, an enzyme involved in the inflammatory response . This suggests that 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one may interact with its targets to modulate inflammatory pathways.
Biochemical Pathways
, compounds with similar structures have been found to inhibit COX-1. This suggests that 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one may affect the COX-1 pathway and its downstream effects, which include the production of prostaglandins, key mediators of inflammation.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation for drugs with certain molecular properties.
Result of Action
Similar compounds have demonstrated anti-inflammatory activity, with some showing inhibition of albumin denaturation . This suggests that 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one may also have anti-inflammatory effects at the molecular and cellular level.
Preparation Methods
The synthesis of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of organic solvents such as toluene and the application of heat to facilitate the coupling reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the piperazine moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Comparison with Similar Compounds
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a benzothiazole ring linked to a piperazine moiety and exhibit similar biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives have been studied for their anti-inflammatory properties and share structural similarities with the compound .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-2-12(19)17-6-8-18(9-7-17)14-16-13-10(15)4-3-5-11(13)20-14/h3-5H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETYWNMQMFPAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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